methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of functional groups, including an amino group, a pyridine ring, a triazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Acylation Reaction: The acetamido group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Industry: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The triazole and pyridine rings can participate in π-π stacking interactions, while the amino and sulfanyl groups can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents on the triazole or pyridine rings.
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid methyl ester: This compound has a similar benzoate ester structure but features a pyrimidine ring instead of a triazole ring.
N-(pyridin-4-yl)pyridin-4-amine: This compound contains a pyridine ring and an amino group but lacks the triazole and benzoate ester moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Biological Activity
Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. It features a unique structural arrangement that includes a triazole ring, a sulfanyl group, and an acetamide moiety. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Molecular Structure and Properties
The compound's molecular formula is C18H20N6OS, with a molecular weight of approximately 368.46 g/mol. Its synthesis often involves reagents such as hydrogen peroxide and lithium aluminum hydride to optimize yields and purity during transformations.
The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in various biochemical pathways:
- Alpha-Synuclein Interaction : The compound has been shown to bind to alpha-synuclein (α-syn), a protein implicated in Parkinson's disease. This binding inhibits the aggregation of α-syn into amyloid fibrils, which is crucial for the pathogenesis of neurodegenerative disorders .
- Pharmacokinetics : Studies suggest that this compound can cross the blood-brain barrier, enabling it to exert effects within the central nervous system. It has demonstrated the ability to prevent bradykinesia induced by neurotoxins in animal models.
Antiviral Properties
Research indicates that derivatives of triazole compounds exhibit antiviral properties. For example, compounds similar to this compound have shown effectiveness against various viruses:
Compound | Virus Target | IC50 (μM) | CC50 (μM) |
---|---|---|---|
3ad | HSV-1 | 50 | 600 |
9aa | FCoV | Not specified | Not specified |
11c | CV-B4 | 4.5 | 17 |
These findings suggest that the compound may hold promise as an antiviral agent, particularly against herpes simplex virus and coronaviruses .
Anticancer Activity
The compound's structural components may also confer anticancer properties. In vitro studies have evaluated related triazole derivatives against human cancer cell lines:
Compound | Cell Line | IC50 (μM) | Relative Potency |
---|---|---|---|
112c | HCT 116 | 4.363 | >50% |
112a | HCT 116 | Not specified | Moderate |
These results indicate potential for further exploration in cancer therapeutics .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound reduced neurotoxicity in models of Parkinson's disease by modulating α-syn levels and preventing aggregation.
- Antiviral Screening : In a screening of various triazole compounds for antiviral activity, several derivatives exhibited significant inhibition of viral replication in cell cultures, indicating a promising avenue for drug development against viral infections .
- Anticancer Research : Recent investigations into the anticancer potential of triazole derivatives highlighted their ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future applications .
Properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-16(25)12-2-4-13(5-3-12)20-14(24)10-27-17-22-21-15(23(17)18)11-6-8-19-9-7-11/h2-9H,10,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUORFOJFDFVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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